Isothiocyanatocyclobutane is a research chemical with the CAS Number: 6068-91-3 . It has a molecular weight of 113.18 and its IUPAC name is isothiocyanatocyclobutane . The molecule contains a total of 14 bond(s) including 7 non-H bond(s), 2 multiple bond(s), 1 rotatable bond(s), 2 double bond(s), 1 four-membered ring(s) and 1 isothiocyanate(s) (aliphatic) .
Isothiocyanates (ITCs) are typically prepared using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 . A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur has been developed . This synthetic process involves an in situ generation of a dithiocarbamate salt from the amine substrate by reacting with CS2 followed by elimination to form the isothiocyanate product .
The molecular structure of Isothiocyanatocyclobutane includes 7 non-H bond(s), 2 multiple bond(s), 1 rotatable bond(s), 2 double bond(s), 1 four-membered ring(s) and 1 isothiocyanate(s) (aliphatic) . The InChI code for Isothiocyanatocyclobutane is 1S/C5H7NS/c7-4-6-5-2-1-3-5/h5H,1-3H2 .
Isothiocyanates can be converted to isothiocyanates using sulfur and catalytic amounts of amine bases, especially DBU (down to 2 mol%) .
Isothiocyanatocyclobutane has a molecular weight of 113.18 . It is a liquid and has a LogP value of 1.64170 .
Isothiocyanatocyclobutane can be synthesized from natural sources or through synthetic routes. It belongs to the category of isothiocyanates, which are derivatives of thiourea and have the general formula R-N=C=S, where R represents an organic group. Isothiocyanates are often derived from glucosinolates, compounds found in cruciferous vegetables.
The synthesis of isothiocyanatocyclobutane can be achieved through various methods:
The technical details of these reactions typically involve controlling temperature and reaction time to optimize yield and purity. For example, reactions may be performed under inert atmospheres to prevent oxidation.
Isothiocyanatocyclobutane has a unique molecular structure characterized by a cyclobutane ring (C4H8) with an isothiocyanate group (-N=C=S) attached. The molecular formula can be represented as C5H8N2S.
Key structural features include:
Isothiocyanatocyclobutane participates in several chemical reactions due to its reactive isothiocyanate group:
These reactions are essential for exploring the compound's reactivity and potential applications in drug development.
The mechanism of action for isothiocyanatocyclobutane primarily revolves around its ability to interact with biological macromolecules:
Research indicates that these mechanisms contribute to the compound's potential use in cancer therapy and other therapeutic areas.
Isothiocyanatocyclobutane exhibits specific physical and chemical properties that influence its behavior in various environments:
Isothiocyanatocyclobutane has several applications in scientific research:
The integration of cyclobutane scaffolds into bioactive molecules gained significant attention in the 2010s, driven by advances in synthetic methodologies enabling efficient incorporation of strained carbocycles. Isothiocyanatocyclobutane emerged as a hybrid structure combining the unique steric and electronic properties of the cyclobutane ring with the versatile reactivity of the isothiocyanate (–N=C=S) group. Historically, isothiocyanates derived from natural sources (e.g., marine terpenoids like axisonitrile-1 and kalihinols) demonstrated potent antimicrobial and antiplasmodial activities, highlighting their pharmacological potential [2] [9]. However, synthetic linear alkyl isothiocyanates faced limitations in metabolic stability and conformational flexibility. The fusion with cyclobutane addressed these challenges by leveraging the ring’s puckered geometry and enhanced bond strength to constrain molecular conformations and shield reactive sites [1] [3].
Early medicinal chemistry applications focused on exploiting the isothiocyanate group as a covalent warhead for targeting cysteine residues in proteins. Cyclobutane’s role evolved from a passive spacer to an active modulator of pharmacodynamic properties. For example, in kinase inhibitors, cyclobutane-conjugated isothiocyanates improved binding affinity by enforcing optimal dihedral angles between pharmacophores and protein residues, as evidenced in analogs targeting MYC transcription factors [1] [3]. Additionally, the cyclobutane ring served as a bioisostere for alkenes or larger cycloalkanes, mitigating cis/trans-isomerization issues and enhancing metabolic resistance [1]. By 2020, cyclobutane-containing compounds represented a growing segment of preclinical candidates, with DrugBank listing 39 such entities as of 2021 [1] [3].
Steric and Electronic Modulation
Cyclobutane’s distinct structural features—longer C–C bonds (1.56 Å vs. 1.54 Å in alkanes), puckered conformation (folding angle ~30°), and reduced ring strain compared to cyclopropane—enable precise three-dimensional positioning of the isothiocyanate group [1] [6]. This geometry:
Biological Stability and Permeability
Cyclobutane improves pharmacokinetic properties through:
Applications in Targeted Therapeutics
Table 1: Cyclobutane vs. Alternative Rings in Isothiocyanate-Based Drug Design
Scaffold | Metabolic Stability | Conformational Flexibility | Binding Affinity (KD, nM) |
---|---|---|---|
Cyclobutane | High (t~1/2~ >80 min) | Restricted (ΔG = –3.2 kcal/mol) | 5–50 |
Cyclohexane | Moderate (t~1/2~ ~45 min) | High (ΔG = –1.1 kcal/mol) | 100–500 |
Linear alkane | Low (t~1/2~ <20 min) | Unrestricted | >1000 |
Data compiled from integrin antagonist studies [5] and cyclobutane reviews [1] [3].
Key therapeutic applications include:1. Oncology:- Tetra-aryl cyclobutane inhibitors block androgen receptor nuclear translocation in prostate cancer by covalently modifying Cys824 in the ligand-binding domain [4].- Cyclobutane-isothiocyanate conjugates in ADCs enhance tumor-specific payload release via cathepsin B cleavage, improving selectivity [1].2. Anti-infectives:- Hybrids mimicking marine terpenoid isothiocyanates (e.g., kalihinol analogs) exhibit nanomolar antiplasmodial activity by inhibiting Plasmodium proteases [9].3. Peptide Macrocycles:- Isothiocyanatocyclobutane enables phage-displayed peptide cyclization via thiourea bridging, generating stable PPI inhibitors for Keap1 and MDM2 with K~D~ < 100 nM [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1